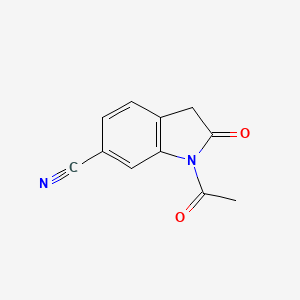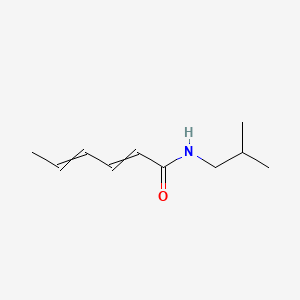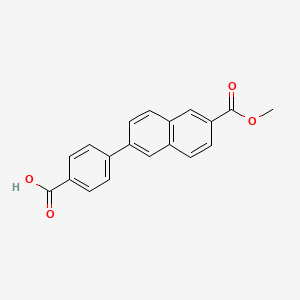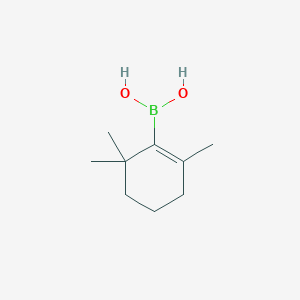
1,3-Bis(4-nitrophenoxy)propan-2-ol
概要
説明
“1,3-Bis(4-nitrophenoxy)propan-2-ol” is an organic compound . It belongs to the class of organic compounds known as nitrophenyl ethers, which are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds have been prepared via CuAAC click reaction of 1,3-diazido-2-propanol and various alkynes .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O5 . The average mass is 282.292 Da and the monoisotopic mass is 282.121582 Da .科学的研究の応用
Synthesis and Characterization in Chemistry
1,3-Bis(4-nitrophenoxy)propan-2-ol has been utilized in the synthesis of novel compounds and for characterization in chemistry. For instance, it has been used in the synthesis of new phthalocyanines, where its derivatives showed potential in metal-free and metallophthalocyanines. These compounds exhibited interesting aggregation behaviors in various solvents, suggesting potential applications in materials science (Acar et al., 2012). Additionally, derivatives of this compound have been synthesized for the development of new poly(amide-imide)s with potential applications in thermally stable plastics (Faghihi et al., 2011).
Crystallography and Material Studies
In the field of crystallography and material studies, this compound has been explored for its structural properties. A study focusing on its synthesis and crystal structure provided insights into its solid-state packing and potential applications in material design (Rafique et al., 2009).
Bioremediation and Environmental Science
In environmental science, derivatives of this compound have been investigated for their role in bioremediation. For example, laccase from Fusarium incarnatum was used in a study to assess its potential in the biodegradation of Bisphenol A, indicating its relevance in environmental pollutant management (Chhaya & Gupte, 2013).
Biochemistry and Molecular Studies
In biochemistry, this compound's derivatives have been utilized to study the effects of oxy bridging groups in dinuclear Zn(II) complexes. These studies provide insights intothe catalytic activity and mechanisms of these complexes, which are crucial for understanding biochemical reactions and developing new catalysts (Mohamed et al., 2009).
Synthetic Methodologies
特性
IUPAC Name |
1,3-bis(4-nitrophenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7/c18-13(9-23-14-5-1-11(2-6-14)16(19)20)10-24-15-7-3-12(4-8-15)17(21)22/h1-8,13,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIOPTMQOVMRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(COC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Hydroxyimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B3329980.png)

![Thieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329993.png)
![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)


![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)



